

# An In-depth Technical Guide to Phenyl Isonicotinate

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## Compound of Interest

Compound Name: Phenyl isonicotinate

CAS No.: 94-00-8

Cat. No.: B1268362

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **phenyl isonicotinate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**Phenyl isonicotinate**, also known as phenyl 4-pyridinecarboxylate, is an ester of isonicotinic acid and phenol. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	199.21 g/mol	
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
CAS Number	94-00-8	
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	70.0 to 73.0 °C	
Purity (by GC)	>98.0%	
IUPAC Name	phenyl pyridine-4-carboxylate	[1]
SMILES	<chem>C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2</chem>	[1]
InChIKey	RGQQGHGIUCRECH-UHFFFAOYSA-N	[1]

## Synthesis of Phenyl Isonicotinate

A common method for the synthesis of **phenyl isonicotinate** is the esterification of isonicotinic acid with phenol. A robust method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol in the presence of a base.

This two-step procedure involves the formation of isonicotinoyl chloride hydrochloride, which is then reacted with phenol.

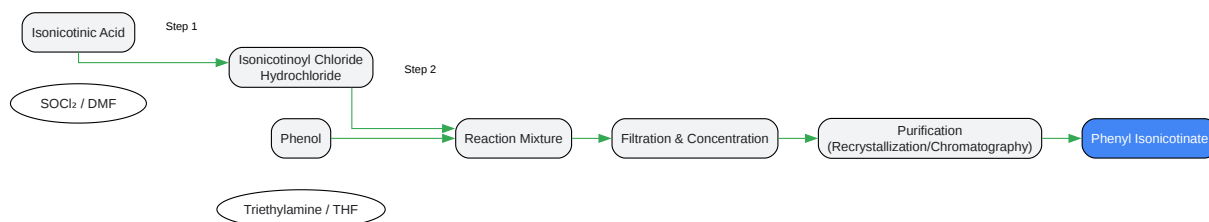
### Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

- To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).
- A vigorous evolution of gas will occur. Allow the reaction to proceed for 30 minutes, during which the temperature may rise to approximately 40°C and all the acid will dissolve.
- Remove the excess thionyl chloride under reduced pressure (in vacuo).

- Add diethyl ether (200 mL) to the residue to precipitate the product.
- Filter the crude product, wash with diethyl ether, and dry under vacuum at 40°C to yield isonicotinoyl chloride hydrochloride as a white crystalline solid.[2]

### Step 2: Synthesis of **Phenyl Isonicotinate**

- In a flask, suspend isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
- To this stirred suspension, slowly add triethylamine (0.14 mol) over a period of 10 minutes.
- Stir the resulting suspension at room temperature for 12 hours.
- Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
- Dissolve the residue in a suitable solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude **phenyl isonicotinate**.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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## References

- [1. Phenyl Isonicotinate | C12H9NO2 | CID 571548 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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